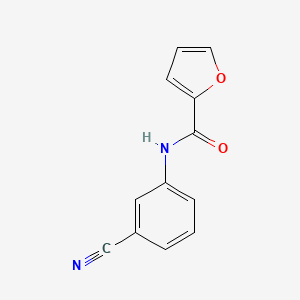

N-(3-cyanophenyl)furan-2-carboxamide

Descripción general

Descripción

N-(3-cyanophenyl)furan-2-carboxamide is an organic compound with the molecular formula C₁₂H₈N₂O₂ It is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a cyanophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)furan-2-carboxamide typically involves the reaction of 3-cyanophenylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-cyanophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Primary amines.

Substitution: Various substituted furan derivatives.

Aplicaciones Científicas De Investigación

Chemistry

N-(3-cyanophenyl)furan-2-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in the creation of new chemical entities.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve the disruption of bacterial enzyme systems or cell membrane integrity.

- Antifungal Activity : Promising results against fungal pathogens have also been reported, indicating potential for new antifungal agents.

- Anticancer Properties : Studies suggest that derivatives of this compound can inhibit cancer cell proliferation by modulating pathways involved in tumor growth.

Medicine

Due to its diverse biological activities, this compound is being explored for drug development. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases, including cancer and infections.

Industry

In industrial applications, this compound is utilized in developing new materials and as a precursor in the synthesis of specialty chemicals. Its unique properties contribute to the formulation of innovative products.

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

- Antimycobacterial Activity : In research focused on Mycobacterium tuberculosis inhibitors, derivatives including this compound demonstrated inhibitory effects with IC50 values ranging from 15 µM to 30 µM, highlighting its potential in tuberculosis treatment .

- Structure-Activity Relationship (SAR) : The presence of the cyano group at the meta position was found to enhance biological activity compared to other isomers. This emphasizes the importance of structural modifications in developing more potent derivatives .

Mecanismo De Acción

The mechanism of action of N-(3-cyanophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and cyanophenyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-cyanophenyl)furan-2-carboxamide

- N-(3-cyanophenyl)thiophene-2-carboxamide

- N-(3-cyanophenyl)pyrrole-2-carboxamide

Uniqueness

N-(3-cyanophenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyrrole rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Actividad Biológica

N-(3-cyanophenyl)furan-2-carboxamide is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a furan ring with a carboxamide functional group and a cyanophenyl substituent. This unique structural configuration contributes to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₉N₃O₂ |

| Molecular Weight | 229.22 g/mol |

| Functional Groups | Furan, carboxamide, cyano |

| Solubility | Soluble in polar solvents |

Biological Activities

Research indicates that compounds containing furan rings often exhibit significant biological activities, including:

- Anticancer Properties : Various derivatives of furan compounds have shown potential in inhibiting cancer cell proliferation. This compound, in particular, has been noted for its ability to modulate pathways involved in tumor growth and metastasis.

- Antimicrobial Activity : This compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

- Antifungal Activity : this compound has also shown promise against fungal pathogens, making it a candidate for developing new antifungal agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways, leading to anti-inflammatory effects.

- Cellular Pathway Modulation : It may affect signaling pathways related to cell survival and apoptosis, providing a mechanism for its anticancer effects .

Case Studies and Research Findings

A series of studies have evaluated the biological activities of this compound:

- Antimycobacterial Activity : In a study focusing on MbtI inhibitors, derivatives including this compound were synthesized and tested against Mycobacterium tuberculosis, showing promising inhibitory effects with IC50 values ranging from 15 µM to 30 µM .

- Structure-Activity Relationship (SAR) : The presence of the cyano group at the meta position was found to enhance the compound's activity compared to other positional isomers. This highlights the importance of structural modifications in developing more potent derivatives .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N-(4-Aminophenyl)furan-2-carboxamide | Anticancer activity | Different substituent on the phenyl group |

| 5-(3-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | Potential antimicrobial activity | Incorporates oxadiazole moiety |

| 5-(3-nitrophenyl)furan-2-carboxamide | Antimicrobial properties | Nitro group enhances reactivity |

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-cyanophenyl)furan-2-carboxamide, and how can reaction conditions be systematically optimized?

- Methodology : The synthesis of structurally analogous carboxamides (e.g., N-(3-ethylphenyl)furan-2-carboxamide) typically involves coupling furan-2-carboxylic acid derivatives with substituted anilines. For this compound, a plausible route includes:

- Step 1 : Activation of furan-2-carboxylic acid using coupling agents like EDCI or DCC in anhydrous dichloromethane.

- Step 2 : Reaction with 3-cyanoaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) should be tested using design-of-experiments (DoE) approaches. For example, higher yields may be achieved in aprotic solvents (e.g., THF) at 40–60°C. Monitor progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology :

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95% target).

- Spectroscopy : Confirm the structure via H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, furan protons at δ 6.3–7.0 ppm) and C NMR (carbonyl signal ~165 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 239.2 (calculated for CHNO).

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into target active sites (e.g., EGFR kinase). The cyanophenyl group may engage in π-π stacking with aromatic residues (e.g., Phe 723), while the carboxamide forms hydrogen bonds .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .

- ADMET Prediction : Tools like SwissADME predict logP (~2.8) and bioavailability, critical for prioritizing in vitro assays .

Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar carboxamides?

- Methodology :

- X-ray Crystallography : Co-crystallize this compound with its target protein. Use SHELXL for refinement to resolve electron density maps and confirm binding modes .

- Data Analysis : Compare hydrogen-bonding networks and hydrophobic interactions across crystal structures of analogs (e.g., N-(3-fluorophenyl) derivatives) to explain potency variations .

Q. What experimental designs are recommended to elucidate the metabolic stability of this compound in hepatic microsomes?

- Methodology :

- In Vitro Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Sample at 0, 15, 30, and 60 min.

- LC-MS/MS Quantification : Use a QTOF mass spectrometer to detect metabolites (e.g., hydroxylation at the furan ring or cyanophenyl group).

- Kinetic Analysis : Calculate intrinsic clearance (Cl) using the substrate depletion method. Compare with positive controls (e.g., verapamil) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound analogs?

- Methodology :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated intestinal fluid. Use nephelometry for quantification.

- QSAR Modeling : Correlate substituent effects (e.g., cyano vs. ethyl groups) with logS values. The electron-withdrawing cyano group may reduce solubility compared to ethyl derivatives .

- Crystallinity Assessment : Compare DSC thermograms of amorphous vs. crystalline forms, as crystallinity drastically impacts solubility .

Q. Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Methodology :

- Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7, A549). Include a positive control (e.g., doxorubicin) and measure IC values.

- Apoptosis Assays : Perform Annexin V/PI staining followed by flow cytometry to quantify early/late apoptosis.

- Target Validation : siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm mechanism .

Propiedades

IUPAC Name |

N-(3-cyanophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNDAQWJZCSIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.